1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHIBECTOKZJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl ring with a fluorine atom.
Coupling with the hydrazinecarboxamide moiety: This step typically involves the reaction of the dihydropyridine intermediate with a hydrazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Pharmacology: Studies can investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It can be used as a probe to study biological processes and pathways.
Material Science: Its unique chemical properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- The trifluoromethyl group may improve blood-brain barrier penetration compared to the fluorine-substituted analog.
- The pyridinyl carboxamide could target nicotinic acetylcholine receptors, while the urea-linked methoxyphenyl group in the query compound may favor kinase binding .
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide ()
Structural Differences :
- Position 1 Substituent : Absence of a benzyl group; instead, a bromo-methylphenyl is directly attached.
- Carboxamide Group : Linked to 3-bromo-2-methylphenyl, lacking the urea bridge seen in the query compound.
Conformational Analysis :
- The molecule adopts a near-planar conformation (dihedral angle: 8.38°), facilitating π-π interactions. The query compound’s 3-fluorophenylmethyl group may disrupt planarity, reducing stacking but improving steric selectivity .
1-[(3-Chlorophenyl)Methyl]-2-Oxo-N-{[(Prop-2-En-1-Yl)Carbamothioyl]Amino}-1,2-Dihydropyridine-3-Carboxamide ()
Structural Differences :
- Position 1 Substituent : 3-Chlorophenylmethyl vs. 3-fluorophenylmethyl. Chlorine’s larger atomic radius may increase steric hindrance.
- Carboxamide Group : Replaced with a carbamothioyl (thiourea) linkage to prop-2-en-1-yl, introducing sulfur-based interactions.
Pharmacological Implications :
- Thiourea groups enhance metal-binding capacity (e.g., zinc-dependent enzymes), whereas the query compound’s methoxyphenyl urea may favor hydrogen bonding with serine/threonine kinases .
Furo[2,3-b]Pyridine-3-Carboxamide Derivatives ()
Core Structural Variation :
- These compounds replace the dihydropyridine ring with a furopyridine scaffold, increasing rigidity and altering electronic distribution.
Functional Groups :
- Substituents like 4-fluorophenyl or trifluoroethylamino groups () enhance target affinity but reduce solubility compared to the query compound’s methoxyphenyl urea .
Research Implications
- Synthetic Routes : The query compound could be synthesized via urea-forming coupling reactions (e.g., carbodiimide-mediated), as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
